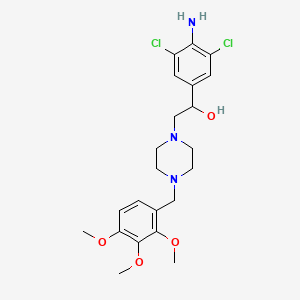
1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)-
描述
Xinchaunling is a biochemical.
生物活性
1-Piperazineethanol derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)- , is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24Cl2N2O3
- Molecular Weight : 397.31 g/mol
The compound features a piperazine ring, a dichlorophenyl moiety, and a trimethoxyphenyl group, which contribute to its biological properties.
The biological activity of 1-Piperazineethanol derivatives often involves interaction with specific biological targets. For instance, compounds with similar piperazine structures have been shown to inhibit enzymes critical for bacterial survival and proliferation. Notably, the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) has been linked to anti-tubercular activity in related compounds .
Biological Activities
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains. A study found that related piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis by inhibiting IMPDH .
- Table 1 summarizes the antimicrobial efficacy of related piperazine compounds:
- Cardiovascular Effects :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the piperazine ring or the phenyl groups significantly influence their efficacy and selectivity towards biological targets .
Case Studies
Several studies have explored the biological activities of compounds related to 1-Piperazineethanol:
- Study on Tuberculosis Inhibition : A series of analogues were synthesized and evaluated for their inhibitory activity against M. tuberculosis IMPDH. The results indicated that structural modifications could enhance selectivity and potency against resistant strains .
- Cardiovascular Activity Evaluation : In vivo studies demonstrated that certain piperazine derivatives could modulate cardiac function without significant toxicity to mammalian cells .
科学研究应用
1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)- is a complex molecule with potential applications in medicinal chemistry. The synthesis of this compound typically involves the formation of the piperazine ring and subsequent functionalization with dichlorophenyl and trimethoxyphenyl groups.
Technical parameters
- Molecular Structure Analysis Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can analyze the molecular structure of 1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)-.
- Three-Dimensional Structure The compound exhibits a complex three-dimensional structure due to steric hindrance from the bulky aromatic groups. Computational modeling can provide insights into its conformational flexibility and potential binding modes with biological targets.
- Chemical Reactions 1-Piperazineethanol can participate in chemical reactions typical of amines and ethers, which are crucial for modifying its properties or synthesizing derivatives with enhanced biological activity.
- Mechanism of Action The mechanism of action for 1-Piperazineethanol derivatives often involves interaction with neurotransmitter receptors or enzymes within biological systems. Experimental studies using radiolabeled compounds or binding assays can elucidate these mechanisms further.
- Physical and Chemical Properties The physical and chemical properties of 1-Piperazineethanol are essential for understanding its behavior in biological systems and influence formulation strategies for drug delivery systems.
属性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N3O4/c1-29-19-5-4-14(21(30-2)22(19)31-3)12-26-6-8-27(9-7-26)13-18(28)15-10-16(23)20(25)17(24)11-15/h4-5,10-11,18,28H,6-9,12-13,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBIUAODGHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909116 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-11-9 | |
| Record name | Xinchaunling | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















